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These application notes provide an overview and detailed protocols for the immunization of
mice using the HIV-1 gp120 (318-327) peptide. This peptide, with the sequence Arg-Gly-Pro-
Gly-Arg-Ala-Phe-Val-Thr-lle (RGPGRAFVTI), is a conserved epitope within the V3 loop of the
HIV-1 envelope glycoprotein gp120 and is a target for cytotoxic T-lymphocyte (CTL) responses.
[1] The protocols outlined below cover both DNA-based and peptide-based immunization
strategies, as well as methods for evaluating the resulting immune responses.

Application Notes

The HIV envelope glycoprotein (Env) is a primary target for the development of vaccines aimed
at eliciting both humoral (antibody) and cellular (T-cell) immunity.[2] The gp120 subunit of Env
is crucial for the virus's attachment to host cells via the CD4 receptor.[3][4] The V3 loop of
gp120 contains both variable and conserved regions, with the C-terminal portion housing the
(318-327) epitope, also known as the 110 peptide.[1] This region is a known immunodominant
epitope for CTLs, which are critical for identifying and eliminating virus-infected cells.[5]

Immunization Strategies:

e DNA Vaccination: This approach involves directly introducing a plasmid DNA vector that
encodes the target antigen, in this case, the gp120 (318-327) peptide. The host cells take up
the DNA, transcribe and translate the genetic information, and present the resulting peptide
on Major Histocompatibility Complex (MHC) class | molecules. This process is highly
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effective at priming CTL responses.[6] The efficiency of antigen presentation and the
subsequent immune response can be significantly influenced by elements within the DNA
vector, such as the leader or signal peptide sequence, which directs the synthesized peptide
to the endoplasmic reticulum for processing.[6][7]

» Peptide-Based Vaccination: This more traditional method involves immunizing with the
synthetic peptide itself, often formulated with an adjuvant to enhance its immunogenicity.[8]
Adjuvants are critical for stimulating a robust immune response, as peptides alone are often
poorly immunogenic.[8][9] Common adjuvants include oil-in-water emulsions (like MF59 or
nanoemulsions), Toll-like receptor (TLR) agonists (like CpG ODN or MPLA), or aluminum
salts (alum).[9][10][11] Peptide immunization can elicit both antibody and T-cell responses,
depending on the formulation and delivery route.[8]

Evaluating Immune Responses:

e Cellular Immunity (CTL Response): The primary method for assessing CTL activity is the
chromium-51 (>1Cr) release assay.[6] In this assay, target cells expressing the peptide are
labeled with >1Cr. Effector CTLs from immunized mice are then co-cultured with these target
cells. The amount of 51Cr released into the supernatant upon target cell lysis is directly
proportional to the CTL activity.

o Humoral Immunity (Antibody Response): The presence and titer of peptide-specific
antibodies in the serum of immunized animals are typically measured using an Enzyme-
Linked Immunosorbent Assay (ELISA).[12][13] This assay can quantify the total antibody titer
(e.g., total IgG) and can also be adapted to determine the specific isotypes of the antibodies
produced (e.g., 1gG1, 1gG2a, IgG2b), which provides insight into the type of T-helper (Th) cell
response (Thl vs. Th2) that was induced.[10]

Quantitative Data Summary
The following tables summarize representative quantitative data from immunization studies.
Table 1: Cytotoxic T-Lymphocyte (CTL) Response Following DNA Vaccination

This table presents data from a study where mice were immunized with two different DNA
vectors encoding the gp120 (318-327) epitope, each with a different signal peptide sequence
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(SAOLL vs. RAOLL). The results show that the choice of signal peptide significantly impacts

the resulting CTL response.[6]

Effector:Target

Mean % Specific

DNA Vector ) ) p-value
Ratio Lysis (* SD)
SAOLL 100:1 25 (+ 5) <0.01
RAOLL 100:1 45 (£ 7) <0.01
SAOLL 50:1 18 (+ 4) <0.01
RAOLL 50:1 35 (x 6) <0.01
SAOLL 25:1 10 (£ 3) <0.01
RAOLL 25:1 22 (+5) <0.01

Data adapted from a study evaluating the impact of signal peptide sequences on the

immunogenicity of a DNA epitope vaccine.[6] The RAOLL vector, containing the rat KC

chemokine leader, elicited significantly higher CTL responses.

Table 2: Serum Antibody Responses Following Peptide/Adjuvant Vaccination (Example Data)

This table provides an example of expected results for serum IgG titers and subclass

distribution following intranasal immunization with a gp120 immunogen and a nanoemulsion

(NE) adjuvant, suggesting a Thl-polarized response.[10]

L Mean Anti- . . .
Immunization IgG2allgG Titer 1gG2bl/igG Titer 1gG1/igG Titer
gp120 IgG . : .
Group . Ratio Ratio Ratio
Titer (* SD)
gp120 + Saline <100 N/A N/A N/A
gp120 + 1% NE 15,000 (+ 4,500)  0.45 0.35 0.20
gp120 + 1% NE 45,000 (£
0.55 0.30 0.15
+CpG 12,000)
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Data are representative of responses seen in studies using adjuvanted gp120 immunogens.
[10] Higher 1gG2a/lgG2b to IgG1 ratios are indicative of a Thl-biased immune response.
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Caption: Workflow for DNA immunization of mice and subsequent evaluation of CTL response.
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Caption: Workflow for peptide immunization of mice and evaluation of antibody response.
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Caption: MHC Class | pathway for antigens encoded by a DNA vaccine.
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Detailed Experimental Protocols
Protocol 1: DNA Immunization of Mice

This protocol is based on a study that successfully elicited CTL responses against the gp120
(318-327) epitope using a DNA vaccine.[6]

Materials:

e Plasmid DNA vector encoding HIV gp120 (318-327) epitope, purified and endotoxin-free.
o Endotoxin-free phosphate-buffered saline (PBS).

e BALB/cJ mice, female, 3-5 weeks old.[6]

e 26-gauge syringes.

Procedure:

o Preparation of DNA Solution: Resuspend the purified plasmid DNA in sterile, endotoxin-free
PBS to a final concentration of 2.5 mg/mL.

o Animal Handling: Acclimatize mice for at least one week before the start of the experiment.
Handle all animals according to approved institutional guidelines.

e Primary Immunization (Day 0):
o Anesthetize the mice lightly if required by institutional protocols.

o Inject each mouse intradermally (i.d.) with 80 pL of the DNA solution (containing 200 pg of
DNA).[6] A convenient site is the shaved skin on the flank.

o Booster Immunizations (Day 14 and Day 28):

o Boost the mice twice at 2-week intervals using the same dose and route as the primary
immunization.[6]

o Termination: Two weeks after the final boost, mice can be sacrificed for the collection of
spleens to analyze the cellular immune response.[6]
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Protocol 2: Peptide Immunization of Mice

This is a general protocol for peptide immunization that can be adapted based on the chosen
adjuvant and route of administration, drawing from methodologies used in related HIV vaccine
studies.[10][14]

Materials:

HIV gp120 (318-327) peptide, high purity (>95%).

Sterile saline or PBS.

Adjuvant of choice (e.g., 10% oil-in-water nanoemulsion[10], or MPL/DDA).

BALB/c mice, female, 6-8 weeks old.

Syringes appropriate for the chosen route of injection.

Procedure:

e Immunogen Preparation:

o Dissolve the peptide in sterile saline or PBS.

o On the day of immunization, prepare the formulation by mixing the peptide solution with
the chosen adjuvant according to the manufacturer's instructions.

o Example (Intranasal): Mix 20 pg of peptide with a 1% nanoemulsion solution for a final
volume of 30 pL per mouse.[10]

o Example (Intraperitoneal): Mix 3 ug of peptide with 25 pg MPL and 250 ug DDA for a final
volume of 100 pL per mouse.[14]

e Primary Immunization (Day 0):

o Administer the immunogen formulation to each mouse.

o Intranasal (i.n.): Lightly anesthetize the mouse and administer 15 pL into each nare. Hold
the animal in an inverted position until the droplets are inhaled.[10]
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o Intraperitoneal (i.p.): Inject 100 pL into the peritoneal cavity.[14]

e Booster Immunization (Day 21):

o Administer a booster dose using the same formulation, dose, and route as the primary
immunization.[10]

o Sample Collection: Two weeks after the final boost, collect blood via submandibular or retro-
orbital bleeding to isolate serum for antibody analysis.

Protocol 3: Enzyme-Linked Immunosorbent Assay
(ELISA) for Anti-Peptide IgG

This protocol provides a method to quantify the titer of gp120 (318-327) peptide-specific
antibodies in mouse serum.[15]

Materials:

96-well high-binding microplates.

e gpl20 (318-327) peptide.

o Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6).

e Wash Buffer (PBS with 0.05% Tween-20).

» Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer).
e Serum samples from immunized and control mice.

e HRP-conjugated anti-mouse IgG detection antibody.

e TMB (3,3,5,5-Tetramethylbenzidine) substrate.

e Stop Solution (e.g., 2N H2S0a).

e Microplate reader (450 nm).

Procedure:
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Plate Coating:

o Dilute the gp120 (318-327) peptide to 2-5 pug/mL in Coating Buffer.
o Add 100 puL to each well of the microplate.

o Incubate overnight at 4°C.[15]

Washing and Blocking:

o Aspirate the coating solution and wash the plate 3 times with 200 puL of Wash Buffer per
well.

o Add 200 pL of Blocking Buffer to each well and incubate for 1-2 hours at room
temperature.[15]

Sample Incubation:

[¢]

Wash the plate 3 times with Wash Buffer.

[¢]

Prepare serial dilutions of the mouse serum samples (starting at 1:100) in Blocking Buffer.

[e]

Add 100 pL of each dilution to the appropriate wells. Include wells for negative control

serum.

[e]

Incubate for 1-2 hours at room temperature.[15]
Detection Antibody Incubation:
o Wash the plate 3 times with Wash Buffer.

o Dilute the HRP-conjugated anti-mouse IgG antibody in Blocking Buffer according to the
manufacturer's recommendation.

o Add 100 pL to each well and incubate for 1 hour at room temperature.[15]
Development and Reading:

o Wash the plate 5 times with Wash Buffer.
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o Add 100 pL of TMB Substrate to each well and incubate in the dark at room temperature
for 15-30 minutes.[15]

o Stop the reaction by adding 100 pL of Stop Solution.

o Read the absorbance at 450 nm on a microplate reader. The antibody titer is defined as
the reciprocal of the highest dilution that gives an absorbance value significantly above the
negative control (e.g., 2-3 times the background).

Protocol 4: >:Cr Release Assay for CTL Activity

This protocol details the measurement of cytotoxic T-lymphocyte activity from splenocytes of
immunized mice.[6]

Materials:

e Splenocytes from immunized and naive mice (effector cells).

e P815 mastocytoma cells (target cells, compatible with BALB/c mice).
e gpl20 (318-327) peptide.

e Sodium Chromate (Naz>1CrOa).

e Complete RPMI-1640 medium.

o Fetal Bovine Serum (FBS).

e 96-well U-bottom plates.

Gamma counter.

Procedure:
o Preparation of Effector Cells:

o Harvest spleens from immunized and naive mice and prepare single-cell suspensions
(splenocytes).
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o Stimulate the splenocytes in vitro by culturing them for 5 days with 1 uM of the gp120
(318-327) peptide in complete RPMI medium.[6] These are the effector cells.

o Preparation of Target Cells:

o

Label P815 target cells by incubating them with 100 pCi of Naz>1CrOa for 1 hour at 37°C.

Wash the labeled cells 3 times to remove excess >1Cr.

[e]

o

Pulse one set of target cells with 1 uM gp120 (318-327) peptide for 1 hour at 37°C
(experimental targets).

o

Leave another set of target cells unpulsed or pulsed with an irrelevant peptide (negative
control targets).[6]

o CTL Assay:
o Plate the labeled target cells at 1 x 104 cells/well in a 96-well U-bottom plate.
o Add the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
o Prepare control wells:
» Spontaneous Release: Target cells with medium only.
» Maximum Release: Target cells with 5% Triton X-100.
o Centrifuge the plate briefly and incubate for 4-6 hours at 37°C.
e Measurement of >1Cr Release:
o Centrifuge the plate and collect 100 pL of supernatant from each well.
o Measure the radioactivity (counts per minute, CPM) in a gamma counter.
 Calculation:

o Calculate the percent specific lysis for each E:T ratio using the formula: % Specific Lysis =
100 x [(Experimental Release - Spontaneous Release) / (Maximum Release -
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Spontaneous Release)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15568242#immunization-of-mice-with-hiv-gp120-
318-327-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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